![molecular formula C16H15ClN2O2S B2539602 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-89-6](/img/structure/B2539602.png)

1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

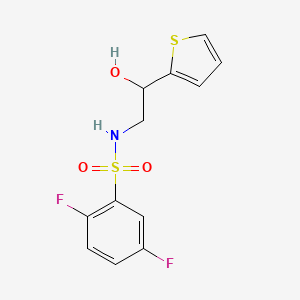

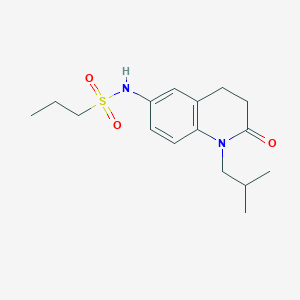

“1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H15ClN2O2S and a molecular weight of 334.82. It contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazoles often involves the cyclization of amido-nitriles .Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The imidazole ring is a key component of this compound, contributing to its unique chemical properties .Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Aplicaciones Científicas De Investigación

- Imidazoles play a crucial role in pharmaceuticals due to their diverse biological activities. Researchers have explored the potential of this compound as a scaffold for designing new drugs. Its structural features allow modifications to enhance bioavailability, binding affinity, and selectivity for specific targets. For instance, derivatives of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole may exhibit antiviral, anticancer, or anti-inflammatory properties .

- Imidazole-based compounds have been used as fluorescent probes for detecting specific analytes. Researchers have designed fluorescent sensors based on 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole to detect hydrazine in various forms (liquid, vapor, solid, and thin films). These sensors offer high sensitivity and selectivity, making them valuable for environmental monitoring and chemical analysis .

- Imidazoles can serve as ligands in transition metal-catalyzed reactions. Researchers have explored their use in cross-coupling reactions, C-H activation, and other transformations. The unique substituents on 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole may influence its reactivity and selectivity in catalytic processes .

- Imidazole derivatives have been incorporated into coordination complexes and metal-organic frameworks (MOFs). These materials exhibit interesting properties such as porosity, gas adsorption, and luminescence. Researchers have investigated the potential of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole-based MOFs for applications like gas separation, sensing, and catalysis .

- Imidazoles participate in host-guest interactions due to their ability to form hydrogen bonds. Researchers have explored the inclusion of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole in supramolecular assemblies, such as cyclodextrin complexes or molecular recognition systems. These studies contribute to our understanding of molecular recognition and self-assembly processes .

- Imidazole-containing compounds often exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers have investigated the optical behavior of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole derivatives. These properties make them relevant for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

Medicinal Chemistry and Drug Development

Fluorescent Probes and Sensors

Catalysis and Organic Synthesis

Materials Science and Coordination Chemistry

Supramolecular Chemistry and Host-Guest Interactions

Photophysical Properties and Optoelectronics

Mecanismo De Acción

Benzimidazoles can act as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, and more . The specific activity of a benzimidazole compound depends on its structure and the presence of functional groups, such as the ethylsulfonyl and chlorobenzyl groups in the compound .

The mode of action of benzimidazoles can involve interactions with various biological targets. For example, some benzimidazoles are known to inhibit the function of certain enzymes, which can lead to changes in biochemical pathways and cellular processes .

Direcciones Futuras

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their enormous medicinal value, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there could be future research and development opportunities for “1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole”.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGYEZYOFFYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2539523.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2539534.png)

![2-(4-Fluorophenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2539535.png)

![(Z)-methyl 2-(6-((2-oxo-2H-chromene-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2539537.png)

![1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride](/img/structure/B2539540.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide](/img/structure/B2539542.png)